molecular formula C29H30N4O2S B267188 N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Cat. No. B267188
M. Wt: 498.6 g/mol
InChI Key: DDVXXAUEBHJXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays an important role in regulating various physiological functions, including cardiovascular, respiratory, and central nervous system activities. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is an endogenous ligand that binds to the A1 receptor and activates a signaling cascade that regulates various physiological functions, including cardiovascular, respiratory, and central nervous system activities. By blocking the A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to the physiological effects observed in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPCPX are largely dependent on the specific disease state being studied. In ischemic heart disease, DPCPX reduces infarct size and improves myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX inhibits airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX improves motor function and reduces dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows researchers to specifically target the A1 receptor and study its role in various disease states. However, one of the limitations of using DPCPX is its potential off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of DPCPX. One area of research is the development of more potent and selective A1 receptor antagonists that can be used for therapeutic applications in various disease states. Another area of research is the identification of novel signaling pathways that are activated by the adenosine A1 receptor and their potential role in disease pathogenesis. Additionally, the use of DPCPX in combination with other therapeutic agents may provide synergistic effects and improve treatment outcomes in various disease states.

Synthesis Methods

The synthesis of DPCPX involves a series of chemical reactions that start with the condensation of 1,3-diphenyl-2-propanone with piperazine in the presence of acetic anhydride to form 4-(diphenylmethyl)piperazine. The resulting compound is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(diphenylmethyl)-1-(4-nitrobenzoyl)piperazine. The nitro group is then reduced to an amino group using palladium on carbon catalyst, followed by the reaction with thiophosgene to form N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease. In ischemic heart disease, DPCPX has been shown to reduce infarct size and improve myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX has been shown to inhibit airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX has been shown to improve motor function and reduce dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

properties

Product Name

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Molecular Formula

C29H30N4O2S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C29H30N4O2S/c34-27(23-15-16-23)31-29(36)30-25-14-8-7-13-24(25)28(35)33-19-17-32(18-20-33)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26H,15-20H2,(H2,30,31,34,36)

InChI Key

DDVXXAUEBHJXLF-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.